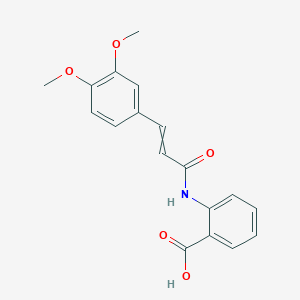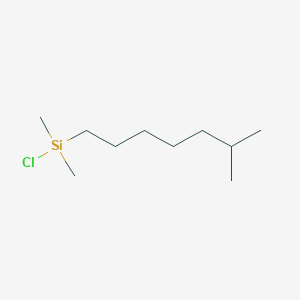
tranilast
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(3’,4’-dimethoxycinnamoyl)anthranilic acid typically involves the coupling of various hydroxycinnamoyl-CoAs to anthranilic acid. One method involves the use of yeast (Saccharomyces cerevisiae) engineered to co-express a 4-coumarate/CoA ligase from Arabidopsis thaliana and a hydroxycinnamoyl/benzoyl-CoA/anthranilate N-hydroxycinnamoyl/benzoyltransferase from Dianthus caryophyllus . This approach allows for the biological production of several tranilast analogs within a few hours after the exogenous supply of various combinations of cinnamic acids and anthranilate derivatives .
Industrial Production Methods: Industrial production of N-(3’,4’-dimethoxycinnamoyl)anthranilic acid often involves chemical synthesis due to the challenges associated with biological production, such as the absence of known biosynthetic pathways and the toxicity of intermediate or final products . The compound is typically synthesized in a controlled environment to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: N-(3’,4’-dimethoxycinnamoyl)anthranilic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its therapeutic properties or to produce analogs with different biological activities .
Common Reagents and Conditions: Common reagents used in the reactions involving N-(3’,4’-dimethoxycinnamoyl)anthranilic acid include oxidizing agents, reducing agents, and catalysts that facilitate substitution reactions. The specific conditions, such as temperature and pH, depend on the desired reaction and the properties of the reagents used .
Major Products: The major products formed from the reactions of N-(3’,4’-dimethoxycinnamoyl)anthranilic acid include various analogs with modified chemical structures. These analogs often exhibit different therapeutic properties, making them valuable for scientific research and medical applications .
Aplicaciones Científicas De Investigación
N-(3’,4’-dimethoxycinnamoyl)anthranilic acid has a wide range of scientific research applications. In chemistry, it is used to study the synthesis and properties of phenolic amides. In biology, it is investigated for its antioxidant properties and potential therapeutic benefits, including anti-inflammatory, antiproliferative, and antigenotoxic effects . In medicine, it is used to treat allergic diseases, such as bronchial asthma, atypical dermatitis, and hypertrophic scars . Additionally, it has been studied for its potential to reduce fibroid growth through its inhibitory effects on cell proliferation and induction of apoptosis .
Mecanismo De Acción
The mechanism of action of N-(3’,4’-dimethoxycinnamoyl)anthranilic acid involves its interaction with various molecular targets and pathways. It has been shown to suppress antigen-specific proliferation of T cells by arresting the cells in the G1/S-phase . It also reduces the release of pro-inflammatory cytokines, such as interleukin-2, interferon-gamma, and tumor necrosis factor-alpha, while increasing the levels of anti-inflammatory cytokines, such as interleukin-4 and interleukin-10 . Additionally, it decreases the expression of inducible nitric oxide synthase and nitric oxide release, further contributing to its anti-inflammatory effects .
Comparación Con Compuestos Similares
N-(3’,4’-dimethoxycinnamoyl)anthranilic acid is unique among similar compounds due to its specific combination of anti-inflammatory, antiproliferative, and antigenotoxic properties. Similar compounds include other cinnamoyl anthranilates, such as N-(3’-methoxy-4’-hydroxycinnamoyl)-anthranilic acid, N-(3’,5’-dimethoxy-4’-hydroxycinnamoyl)-anthranilic acid, and N-(3’,4’-dihydroxycinnamoyl)-anthranilic acid . These compounds share some therapeutic properties with N-(3’,4’-dimethoxycinnamoyl)anthranilic acid but differ in their specific chemical structures and biological activities.
Propiedades
IUPAC Name |
2-[3-(3,4-dimethoxyphenyl)prop-2-enoylamino]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5/c1-23-15-9-7-12(11-16(15)24-2)8-10-17(20)19-14-6-4-3-5-13(14)18(21)22/h3-11H,1-2H3,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZHGWWWHIYHZNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=CC=C2C(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7023693 | |
| Record name | N-(3′,4′-Dimethoxycinnamoyl)anthranilic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53902-12-8 | |
| Record name | Tranilast | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53902-12-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3′,4′-Dimethoxycinnamoyl)anthranilic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-{3-[Diethoxy(methyl)silyl]propoxy}-2-hydroxyphenyl)(phenyl)methanone](/img/structure/B8038072.png)


![dimethyl-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]silane](/img/structure/B8038087.png)

![(4aS,7aR)-4-[(5-methylfuran-2-yl)methyl]-2,3,4a,5,7,7a-hexahydro-1H-thieno[3,4-b]pyrazine 6,6-dioxide;dihydrochloride](/img/structure/B8038105.png)
![(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24Z,26Z,28Z,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B8038110.png)

![[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z,26E)-26-[[(4-cyclopentylpiperazin-1-yl)amino]methylidene]-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,27-trioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25(29)-heptaen-13-yl] acetate](/img/structure/B8038123.png)
![Ethanesulfonic acid,2-[[(3a,5b,7b)-3,7-dihydroxy-24-oxocholan-24-yl]amino]-](/img/structure/B8038137.png)
![[4-[2-(1H-indazol-3-yl)ethenyl]phenyl]-(1-piperazinyl)methanone](/img/structure/B8038152.png)
![Propan-2-yl 3-[3-[3-methoxy-5-(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]prop-2-enoate](/img/structure/B8038164.png)
![calcium;(E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B8038171.png)
